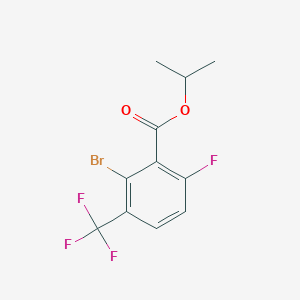

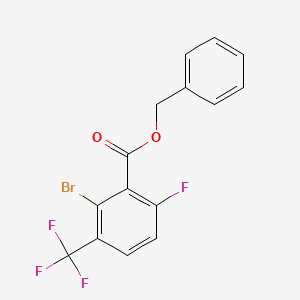

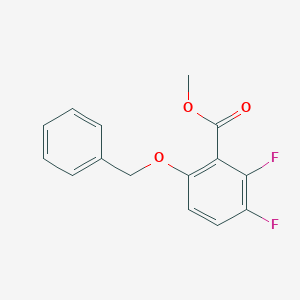

2,3-Difluoro-6-(phenylmethoxy)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

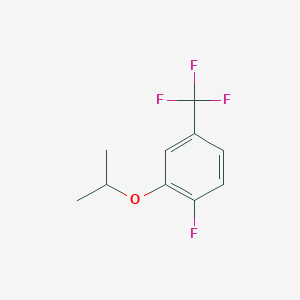

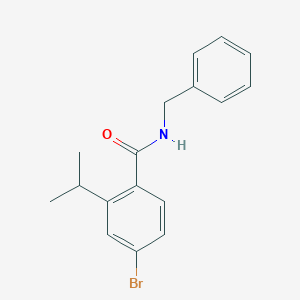

2,3-Difluoro-6-(phenylmethoxy)benzoic acid is a chemical compound with the molecular formula C14H10F2O3 and a molecular weight of 264.23 g/mol . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C14H10F2O3/c15-10-6-7-11 (12 (13 (10)16)14 (17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2, (H,17,18) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación

2,3-Difluoro-6-(phenylmethoxy)benzoic acid has been used in a wide range of scientific research applications, including drug delivery, organic synthesis, and biochemistry. In drug delivery, this compound has been used to increase the solubility of drugs and to enhance their absorption and distribution in the body. In organic synthesis, this compound has been used as a reagent to synthesize a variety of organic compounds. In biochemistry, this compound has been used to study the structure and function of proteins and other biological molecules.

Mecanismo De Acción

2,3-Difluoro-6-(phenylmethoxy)benzoic acid is known to interact with a variety of proteins and other biological molecules. It has been shown to bind to the active sites of enzymes, thus inhibiting their activity. It has also been shown to interact with DNA, resulting in changes in the structure and function of the molecule. In addition, this compound can also interact with cell membranes, resulting in changes in the permeability of the membrane.

Biochemical and Physiological Effects

This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in metabolic pathways, such as the tricarboxylic acid cycle. In addition, this compound has been shown to inhibit the activity of certain ion channels, resulting in changes in membrane potential. It has also been shown to affect the expression of certain genes, resulting in changes in gene expression.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,3-Difluoro-6-(phenylmethoxy)benzoic acid has a number of advantages for lab experiments. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. In addition, it is highly soluble in a variety of solvents, making it easy to work with. However, this compound also has some limitations. It is highly reactive, and can react with other compounds in the reaction mixture, leading to unwanted side reactions. In addition, this compound is highly toxic, and should be handled with care.

Direcciones Futuras

2,3-Difluoro-6-(phenylmethoxy)benzoic acid has a great potential for further research and development. Some of the potential future directions include the development of new drug delivery systems using this compound, the development of new organic synthesis methods using this compound, and the study of its biochemical and physiological effects. In addition, this compound could also be used to study the structure and function of proteins and other biological molecules, and to develop new therapeutic agents.

Métodos De Síntesis

2,3-Difluoro-6-(phenylmethoxy)benzoic acid can be synthesized in two ways: by the reaction of 2,3-dichloro-6-(phenylmethoxy)benzoic acid with potassium fluoride, or by the reaction of 2,3-difluorobenzoic acid with phenylmethanol. The first method is a two-step process, in which 2,3-dichloro-6-(phenylmethoxy)benzoic acid is first treated with potassium fluoride to form this compound, and then the product is purified by recrystallization. The second method is a one-step process, in which 2,3-difluorobenzoic acid is reacted with phenylmethanol to form this compound.

Safety and Hazards

The safety information for 2,3-Difluoro-6-(phenylmethoxy)benzoic acid indicates that it may cause skin irritation (H315), serious eye damage (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

2,3-difluoro-6-phenylmethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O3/c15-10-6-7-11(12(13(10)16)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGINVGSGHWCKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-Chloro-2,6-dimethyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6294503.png)

![1-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]pyrrolidine](/img/structure/B6294556.png)